2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide
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Overview
Description
2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide, also known as CMOB, is a synthetic compound that has been used in scientific research for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In Alzheimer's disease, 2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide has been found to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine. In inflammatory diseases, 2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide has been shown to inhibit the activity of nuclear factor-kappa B, which is a transcription factor involved in the regulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide has been shown to have various biochemical and physiological effects in different disease models. In cancer cells, 2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In Alzheimer's disease, 2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide has been shown to improve cognitive function and reduce amyloid-beta peptide aggregation. In inflammatory diseases, 2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide has been shown to reduce inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide in lab experiments is its high purity, which allows for accurate and reproducible results. Another advantage is its versatility, as it has been shown to have potential therapeutic properties in various diseases. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research of 2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide. One direction is to further investigate its potential therapeutic properties in different diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to optimize its synthesis method to improve its solubility and potency. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects.
Synthesis Methods
The synthesis of 2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide involves the reaction of 2-chlorobenzoyl chloride with 2-aminophenyl-N,N-dimethylacetamide followed by the addition of 2-methoxyaniline. The resulting product is then purified through recrystallization to obtain 2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide in its pure form.
Scientific Research Applications
2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide has been studied for its potential therapeutic properties in various diseases such as cancer, Alzheimer's disease, and inflammatory diseases. In cancer research, 2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, 2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide has been found to inhibit the aggregation of amyloid-beta peptide, which is a hallmark of the disease. In inflammatory disease research, 2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide has been shown to reduce the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-chloro-N-[2-(2-methoxyanilino)-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-14-9-5-4-8-13(14)19-15(20)10-18-16(21)11-6-2-3-7-12(11)17/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYRBHXEUYJQLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CNC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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